Tris(2-bromoethyl)(methyl)silane
Description
Tris(2-bromoethyl)(methyl)silane (C₇H₁₄Br₃Si, hypothetical molecular weight: ~408.97 g/mol) is an organosilicon compound featuring a central silicon atom bonded to three 2-bromoethyl groups and one methyl group. This compound is likely utilized as a reactive intermediate in organic synthesis, crosslinking, or polymer modification due to the electrophilic nature of its bromine substituents. The 2-bromoethyl groups enable nucleophilic substitution or elimination reactions, making it valuable for introducing silicon-based functionalities into complex molecules .
Properties
CAS No. |
51664-54-1 |
|---|---|
Molecular Formula |
C7H15Br3Si |
Molecular Weight |
366.99 g/mol |
IUPAC Name |
tris(2-bromoethyl)-methylsilane |
InChI |
InChI=1S/C7H15Br3Si/c1-11(5-2-8,6-3-9)7-4-10/h2-7H2,1H3 |
InChI Key |
JGNIWFJCQYRJDL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](CCBr)(CCBr)CCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2-bromoethyl)(methyl)silane typically involves the reaction of methyltrichlorosilane with 2-bromoethanol in the presence of a base such as triethylamine. The reaction proceeds through the formation of intermediate siloxanes, which are subsequently converted to the desired product by further reaction with 2-bromoethanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous feeding of reactants into a reactor, efficient mixing, and control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or other separation techniques .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Tris(2-bromoethyl)(methyl)silane can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form silanes with different functional groups.
Hydrosilylation Reactions: It can participate in hydrosilylation reactions with alkenes and alkynes to form organosilicon compounds
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium alkoxides, amines, and thiols. Reactions are typically carried out in polar solvents such as dimethylformamide or tetrahydrofuran.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Hydrosilylation: Catalysts such as platinum or rhodium complexes are employed, often under mild conditions
Major Products:
- Substituted silanes with various functional groups depending on the nucleophile used.
- Reduced silanes with hydrogen or alkyl groups.
- Organosilicon compounds with added alkyl or aryl groups from hydrosilylation reactions .
Scientific Research Applications
Chemistry: Tris(2-bromoethyl)(methyl)silane is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in radical reactions and as a reagent in organic synthesis .
Biology and Medicine: While specific biological applications are less common, the compound’s derivatives may be explored for their potential use in drug delivery systems and as intermediates in the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of silicone-based materials, coatings, and adhesives. Its ability to undergo various chemical transformations makes it valuable in the development of new materials with tailored properties .
Mechanism of Action
Radical Reactions: Tris(2-bromoethyl)(methyl)silane acts as a radical initiator in various chemical reactions. The bromine atoms can be homolytically cleaved to generate radicals, which then participate in chain reactions. These radicals can add to alkenes or alkynes, leading to the formation of new carbon-silicon bonds .
Hydrosilylation: In hydrosilylation reactions, the silicon-hydrogen bond adds across carbon-carbon multiple bonds, facilitated by transition metal catalysts. This process involves the formation of a metal-silicon complex, which then transfers the silicon group to the substrate .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Tris(2-bromoethyl)(methyl)silane with structurally related silanes, emphasizing molecular properties, reactivity, and applications:
Key Comparative Insights
Reactivity and Stability
- Electrophilic Bromine Sites : this compound’s bromoethyl groups are more reactive toward nucleophilic attack compared to bromoaryl derivatives (e.g., tris(4-dibromophenyl)(methyl)silane) due to reduced steric hindrance and stronger C-Br bond polarization .
- Hydrolytic Stability : Unlike (2-bromoethoxy)(trimethyl)silane, which contains a hydrolytically labile Si-O bond, this compound’s Si-C bonds confer greater resistance to moisture, making it suitable for anhydrous reactions .
Synthetic Applications Crosslinking: this compound may act as a trifunctional crosslinker in silicone polymers, analogous to methyltris(methylethylketoximino)silane (MOS), which is widely used in sealants . Pharmaceutical Intermediates: Similar to bis(2-bromoethyl)phosphorodiamidate derivatives (e.g., evofosfamide), bromoethyl silanes could serve as alkylating agents in anticancer prodrugs .
Steric and Electronic Effects Compared to bromoethynyl triisopropyl silane, the 2-bromoethyl substituents in the target compound offer less steric bulk, enhancing its accessibility in coupling reactions (e.g., Sonogashira or Suzuki-Miyaura) . The electron-withdrawing bromine atoms increase the electrophilicity of adjacent carbons, promoting reactions with nucleophiles like amines or thiols .
Research Findings
- Synthesis Challenges : Analogous bromoalkyl silanes, such as (bromomethyl)trimethylsilane, are synthesized via Grignard or lithiation routes (e.g., n-BuLi-mediated halogen exchange), suggesting similar pathways for this compound .
- Reactivity in Radical Reactions : Silanes with Si-H bonds (e.g., tris(trimethylsilyl)silane, TTMSS) are prone to hydrogen atom transfer (HAT), leading to dehalogenation. However, this compound’s lack of Si-H bonds may mitigate this issue, improving yields in radical-mediated alkylations .
Contradictions and Limitations
- While highlights the instability of Si-H bonds in silanes, the target compound’s Si-C bonds theoretically enhance stability. However, the strong electron-withdrawing effect of bromine may accelerate undesired side reactions (e.g., β-elimination) under basic conditions .
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